1H-Tetrazole, 5-(diallylamino)-

Description

Overview of Tetrazole Chemistry and Its Significance in Heterocyclic Systems

Tetrazoles are a class of synthetic organic heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. thieme-connect.comresearchgate.net This high nitrogen content is a defining feature among stable heterocycles. thieme-connect.com The tetrazole ring system is planar and possesses aromatic character. nih.gov

First synthesized in 1885, tetrazoles have become significant in various fields, particularly medicinal chemistry. thieme-connect.comresearchgate.net A key attribute of the 1H-tetrazole moiety is its ability to act as a non-classical bioisostere of the carboxylic acid group. tandfonline.comacs.org This is due to their similar pKa values and planar, delocalized electron systems. nih.gov This bioisosteric relationship has led to the incorporation of the tetrazole ring into numerous pharmaceutical agents. thieme-connect.comacs.org

The synthesis of 5-substituted 1H-tetrazoles is a well-established area of research. thieme-connect.com The most common and conventional method involves the [3+2] cycloaddition of an azide (B81097) source, such as sodium azide, with an organic nitrile. thieme-connect.comscielo.br This reaction is often catalyzed by various reagents, including Lewis acids, to improve yields and reaction conditions. scielo.brrsc.org Researchers continue to develop more efficient and environmentally benign synthetic methodologies. thieme-connect.comscielo.br Beyond medicinal chemistry, tetrazole derivatives find applications as high-energy materials, information recording systems, and ligands in coordination chemistry. acs.orgscielo.br

The Diallylamino Moiety within Molecular Architectures and its Synthetic Implications

The diallylamino group, which features a nitrogen atom substituted with two allyl (–CH₂–CH=CH₂) groups, is a versatile functional moiety in organic synthesis. The reactivity of the diallylamino group is primarily centered around its two allyl functionalities. These allyl groups are susceptible to a variety of chemical transformations.

A significant application of the diallylamino moiety is in polymerization reactions. The double bonds of the allyl groups can participate in radical-initiated polymerizations, leading to the formation of cross-linked polymers and resins. This reactivity allows for the creation of materials with tailored properties.

Furthermore, the allyl groups within the diallylamino structure can be utilized as protecting groups for amines. The allyl group is stable under a range of acidic and basic conditions, allowing for chemoselective reactions elsewhere in the molecule. organic-chemistry.org Deprotection can be achieved under specific conditions, often involving transition metal catalysts like palladium(0). organic-chemistry.org The allyl groups can also undergo various addition and cycloaddition reactions, making the diallylamino moiety a useful building block for constructing more complex molecular architectures. nih.gov

Research Trajectories and Academic Significance of 5-(diallylamino)-1H-tetrazole

The compound 5-(diallylamino)-1H-tetrazole integrates the key features of both the tetrazole ring and the diallylamino group. Its synthesis typically follows the general principle of tetrazole formation: the reaction of diallylcyanamide (B1670386) with an azide source. This places it within the broader class of 5-aminotetrazoles.

The academic significance of 5-(diallylamino)-1H-tetrazole lies in its potential as a bifunctional molecule. The tetrazole portion of the molecule provides the characteristic acidity and bioisosteric properties associated with this heterocycle. The diallylamino portion introduces reactive handles—the two allyl groups—that are not present in simpler 5-aminotetrazoles.

These allyl groups can be envisioned as points for further chemical modification. For instance, they could be used for:

Polymerization: To create novel polymers incorporating the tetrazole moiety, potentially leading to materials with unique properties.

Cross-coupling reactions: To attach other molecular fragments, enabling the synthesis of more complex derivatives.

Intramolecular reactions: The proximity of the allyl groups to the tetrazole ring could facilitate novel cyclization reactions, leading to new heterocyclic systems.

While extensive research specifically detailing the applications of 5-(diallylamino)-1H-tetrazole is not widely available in the public domain, its structure suggests a fertile ground for synthetic exploration. The combination of a stable, medicinally relevant heterocycle with synthetically versatile allyl groups makes it a promising precursor for the development of new functional molecules and materials.

Table of Physicochemical Properties (Predicted)

| Property | Value |

| Molecular Formula | C₇H₁₁N₅ |

| Molecular Weight | 165.20 g/mol |

| XLogP3 | 1.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 4 |

Note: The data in this table is computationally predicted and has not been experimentally verified.

Table of Spectroscopic Data (Hypothetical)

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the allyl protons (CH₂, CH=CH₂) and the N-H proton of the tetrazole ring. |

| ¹³C NMR | Resonances for the carbon atoms of the allyl groups and the carbon atom of the tetrazole ring. |

| IR Spectroscopy | Absorption bands for N-H stretching, C=N stretching of the tetrazole ring, and C=C stretching of the allyl groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Note: This table represents hypothetical data based on the known structure and is intended for illustrative purposes.

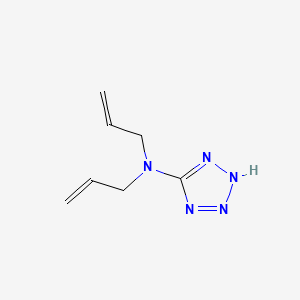

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-bis(prop-2-enyl)-2H-tetrazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N5/c1-3-5-12(6-4-2)7-8-10-11-9-7/h3-4H,1-2,5-6H2,(H,8,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANQSRLUMCCPIJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)C1=NNN=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00211896 | |

| Record name | 1H-Tetrazole, 5-(diallylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6280-33-7 | |

| Record name | N,N-Di-2-propen-1-yl-2H-tetrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6280-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Tetrazole, 5-(diallylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006280337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Tetrazole, 5-(diallylamino)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Tetrazole, 5-(diallylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h Tetrazole, 5 Diallylamino and Analogues

Mechanistic Investigations of Tetrazole Ring Formation Pathways

The formation of the tetrazole ring is most commonly achieved through the [3+2] cycloaddition of an azide (B81097) with a nitrile. nih.govacs.org However, the specific mechanism can vary depending on the nature of the azide species and the reaction conditions. acs.orgnih.gov

[3+2] Cycloaddition Reactions (e.g., Nitrile-Azide Cycloaddition)

The [3+2] cycloaddition reaction between an organic nitrile and an azide is the most direct and widely utilized method for synthesizing 5-substituted 1H-tetrazoles. nih.govacs.orgnih.gov This reaction can proceed through different mechanistic pathways.

When an organic azide is used, the reaction is generally considered a concerted [2+3] cycloaddition. acs.org However, for the more synthetically versatile reaction involving azide salts like sodium azide, there is ongoing debate about the precise mechanism. acs.orgnih.gov Density functional theory (DFT) calculations suggest a mechanism involving a nitrile activation step leading to an imidoyl azide intermediate, which then cyclizes to form the tetrazole. nih.govacs.orgacs.org The activation barriers for this process are strongly correlated with the electron-withdrawing potential of the substituent on the nitrile. nih.govacs.org

In nonprotic solvents, two primary mechanisms are considered: a direct [2+3] cycloaddition or a stepwise pathway involving nucleophilic attack of the azide on the nitrile followed by ring closure. acs.org The reactivity differences between organic azides and azide salts, despite their electronic similarities, suggest that distinct mechanisms are likely at play. acs.org

Multi-component Reactions (e.g., Ugi-Azide Four-Component Reaction)

The Ugi-azide four-component reaction (UT-4CR) is a powerful tool for generating highly substituted tetrazoles, particularly α-aminomethyl tetrazoles, which are isosteres of α-amino acids. nih.govacs.org This reaction involves an aldehyde, an amine, an isocyanide, and an azide source, typically azidotrimethylsilane (B126382) (TMSN₃). nih.govthieme-connect.com

The UT-4CR offers a broad scope with respect to the starting materials. nih.govacs.org A variety of aldehydes (including substituted benzaldehydes and aliphatic aldehydes), ketones, and both primary and secondary amines can be used effectively. acs.org This versatility allows for the creation of large compound libraries. nih.gov A one-pot variation combining the Ugi-azide reaction with a subsequent intramolecular Heck reaction has been developed for the synthesis of complex heterocyclic systems containing both tetrazole and tetrahydroisoquinoline motifs. nih.gov

Routes via Oxime and Sodium Azide

An alternative pathway to 5-substituted 1H-tetrazoles involves the use of oximes and sodium azide. researchgate.net This method can be performed as a one-pot, three-component reaction starting from an aldehyde, hydroxylamine, and sodium azide, where the nitrile is formed in situ. researchgate.net The reaction is often catalyzed by copper salts, such as copper(II) acetate. researchgate.net The proposed mechanism involves the catalyst activating the C=N bond of the oxime, facilitating the cycloaddition with the azide. researchgate.net This approach has been shown to be effective for a range of aryl oximes, with electron-donating groups on the aryl ring generally leading to better yields and shorter reaction times. thieme-connect.com

Protocols Involving Thiourea (B124793) and Azide

The synthesis of 5-(dialkylamino)tetrazoles can be achieved through methods involving thiourea intermediates. nih.govnih.gov One successful protocol starts with primary and secondary amines, which react with 2,2,2-trifluoroethylthiocarbamate to form an unsymmetrical thiourea. nih.govnih.govacs.org This thiourea is then alkylated, for example with 1,3-propane sultone, to form an S-alkylisothiourea intermediate. nih.gov Subsequent cyclization with sodium azide yields the desired 5-(dialkylamino)tetrazole. nih.govnih.govacs.org This combinatorial approach has been used to generate a large library of aminotetrazoles. nih.govnih.gov

Targeted Synthesis of 5-(dialkylamino)tetrazoles and Specific Analogue Construction

The synthesis of 5-(dialkylamino)tetrazoles has been a focus of combinatorial chemistry to generate large libraries of diverse compounds. nih.govnih.govacs.org Two main strategies have been developed: one based on isothiocyanates and another on 2,2,2-trifluoroethylthiocarbamate (BTTC). The BTTC-based method has demonstrated a higher success rate. nih.govacs.org

Isothiocyanate-based method: This approach involves the reaction of an isothiocyanate with a disubstituted amine to form a thiourea. nih.gov This is followed by alkylation and cyclization with an azide. nih.gov

BTTC-based method: This superior method involves the sequential reaction of a primary and then a secondary amine with BTTC to create an unsymmetrical thiourea. nih.govacs.org Alkylation with a reagent like 1,3-propane sultone and subsequent cyclization with sodium azide completes the synthesis. nih.govacs.org This protocol has been successfully applied to the synthesis of a 559-member library of 5-aminotetrazoles. nih.govnih.govacs.org

These targeted synthetic approaches highlight the adaptability of tetrazole synthesis for creating specific analogues with diverse functionalities.

Catalytic Approaches in 5-Substituted 1H-Tetrazole Synthesis

Homogeneous Catalysts:

Cobalt(II) Complexes: A cobalt(II) complex with a tetradentate ligand has been shown to efficiently catalyze the [3+2] cycloaddition. acs.orgnih.gov Mechanistic studies have identified a cobalt(II) diazido complex as a key intermediate in the catalytic cycle. acs.orgnih.gov

Zinc Salts: Zinc salts, such as zinc bromide, are effective catalysts for the reaction in water, offering a safer and more environmentally friendly alternative to other methods. organic-chemistry.org

Copper(II) Sulfate (B86663): CuSO₄·5H₂O has been used as a readily available and environmentally friendly catalyst for the cycloaddition of various nitriles with sodium azide in DMSO. scielo.brresearchgate.net

Amine Salts: Trialkylammonium salts can catalyze the reaction in non-polar media. tandfonline.com

Heterogeneous Catalysts:

Silica Sulfuric Acid: This solid acid catalyst has been used for the [3+2] cycloaddition in DMF, providing high yields and simplifying product isolation. nih.gov

Zeolites: Reusable CoY zeolite has been reported as an efficient and cost-effective catalyst for the synthesis of 5-substituted 1H-tetrazoles under aerobic conditions. acs.org

Organocatalysts:

L-proline: This readily available and inexpensive amino acid has been used to catalyze the [3+2] cycloaddition of a broad range of nitriles, thiocyanates, and cyanamides with sodium azide. thieme-connect.com

The development of these catalytic approaches has significantly expanded the scope and practicality of synthesizing 5-substituted 1H-tetrazoles, making them more accessible for various applications.

Principles of Sustainable Chemical Synthesis in Tetrazole Preparation

The synthesis of tetrazole derivatives has traditionally involved methods that are effective but often rely on harsh conditions or toxic reagents, such as the explosive and hazardous hydrazoic acid. jchr.orggoogle.com The contemporary focus on green chemistry aims to mitigate these issues by developing more sustainable and safer synthetic protocols. benthamdirect.comeurekaselect.com These principles are centered around improving efficiency, minimizing waste, and using environmentally benign materials. benthamdirect.com

A cornerstone of sustainable tetrazole synthesis is the adoption of Multicomponent Reactions (MCRs) . benthamdirect.com MCRs are highly valued for their step and atom economy, as they combine three or more reactants in a single operation to form a complex product, thereby reducing the number of synthetic steps and the formation of by-products. benthamdirect.comresearchgate.net This approach aligns perfectly with the goals of green chemistry by saving time, energy, and resources. researchgate.net

The choice of solvent is another critical factor in sustainable synthesis. Water has emerged as a preferred medium for many tetrazole preparations, replacing volatile and toxic organic solvents. eurekaselect.comacs.org For instance, the synthesis of 5-substituted 1H-tetrazoles has been successfully performed in water, catalyzed by reusable materials like humic acid or through protocols promoted by zinc salts. growingscience.comorganic-chemistry.org

Catalysis plays a pivotal role in greening tetrazole synthesis. The development of novel catalytic systems is a key area of research, with a strong emphasis on heterogeneous and recyclable catalysts. rsc.orgnih.govNanocatalysts are particularly promising due to their high surface-area-to-volume ratio, which enhances catalytic activity, and their ease of recovery and reuse. rsc.orgrsc.org Magnetic nanocatalysts, for example, can be easily separated from the reaction mixture using an external magnet, simplifying purification and allowing for multiple reuse cycles without significant loss of activity. nih.govrsc.org

The table below summarizes various nanocatalysts employed in the green synthesis of tetrazole derivatives.

| Catalyst | Type | Key Advantages | Relevant Syntheses |

| Fe₃O₄@L-lysine-Pd(0) | Magnetic Nanocatalyst | Green, sustainable, reusable, operates in water. | Synthesis of 5-substituted-1H-tetrazoles from aryl nitriles. nih.govrsc.org |

| Fe₃O₄@SiO₂-APTES-TFA | Magnetic Nanocatalyst | High yields, short reaction times, easily recovered and reused. | Synthesis of 5-substituted-1H-tetrazoles from nitriles. nih.gov |

| Fe₃O₄@MCM-41@Cu-P2C | Magnetic Nanocatalyst | Simple handling, excellent yield, reusable up to five times. | Synthesis of 5-substituted-1H-tetrazoles from nitriles. nih.gov |

| Ni-SMTU@boehmite | Boehmite-based Nanoparticle | Good yields in the synthesis of tetrazole derivatives. | Synthesis of tetrazole derivatives. rsc.org |

| Copper(II) complex on Fe₃O₄@SiO₂ | Magnetic Nanocatalyst | Highly efficient in aqueous media, mild temperatures, reusable. | Green preparation of 5-substituted 1H-tetrazole hybrids. researchgate.net |

Beyond nanocatalysts, various metal complexes, particularly those of copper and zinc, have been developed as efficient, cost-effective, and less toxic catalysts for tetrazole synthesis. jchr.orggrowingscience.comscielo.br For example, copper(II) sulfate pentahydrate has been used as a readily available and environmentally friendly catalyst for the [3+2] cycloaddition of nitriles with sodium azide. jchr.orgscielo.br Furthermore, energy-efficient techniques like microwave-assisted synthesis have been shown to dramatically reduce reaction times, in some cases from hours to minutes, while being promoted by non-toxic reagents like bismuth nitrate (B79036). acs.orgnih.gov

Combinatorial Synthesis Methodologies for Aminotetrazole Libraries

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, structurally diverse collections of molecules, known as libraries. nih.govnih.gov This approach is invaluable in drug discovery and materials science for identifying compounds with desired properties. For aminotetrazoles, combinatorial synthesis largely relies on the efficiency and versatility of multicomponent reactions (MCRs). researchgate.netnih.gov

The Ugi four-component reaction (U-4CR) is a preeminent MCR for generating libraries of tetrazoles. nih.gov It allows for the combination of four different starting materials—typically an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and an azide source (like trimethylsilyl (B98337) azide)—in a single step to produce highly substituted tetrazole derivatives. nih.govacs.org This method is particularly powerful because it allows for the introduction of multiple points of diversity in the final molecule by simply varying the building blocks used in the reaction.

A sophisticated extension of this is the library-to-library approach . In this strategy, a library of α-aminomethyl tetrazoles, itself generated via an Ugi reaction, serves as the starting material for a subsequent Ugi three-component reaction (Ugi-3CR). acs.orgnih.gov This sequential application of MCRs enables the creation of exceptionally complex and diverse libraries with four distinct points of diversity, spanning a vast chemical space. acs.orgnih.gov The reactions often proceed with good to excellent yields regardless of the electronic properties of the carbonyl and isocyanide components. acs.org

The table below illustrates the diversity of inputs that can be used in the Ugi reaction to generate aminotetrazole libraries.

| Amine Component | Carbonyl Component | Isocyanide Component | Resulting Scaffold |

| Ammonia | Aldehydes (electron-rich & -deficient) | Various Isocyanides | α-Aminomethyl tetrazoles acs.org |

| Boc-protected hydrazine | Ketones (cyclic & acyclic) | Various Isocyanides | Substituted 5-(hydrazinylmethyl)-1-methyl-1H-tetrazoles nih.gov |

| α-Aminomethyl tetrazoles | Various Oxo-components | Various Isocyanides | N-methyl-2-(((1-methyl-1H-tetrazol-5-yl)methyl)amino)acetamides nih.gov |

Other MCRs have also been developed for the synthesis of specific aminotetrazole scaffolds. For instance, a three-component reaction promoted by bismuth nitrate allows for the efficient synthesis of 1,5-disubstituted 5-aminotetrazoles from an amine, phenyl isothiocyanate, and sodium azide under microwave heating. acs.orgnih.gov This method is notable for its short reaction times, simple workup, and the ability to generate bis-5-aminotetrazoles from diamines. nih.gov These high-yielding methods are well-suited for the development of combinatorial libraries of mono-, di-, and trisubstituted 5-aminotetrazoles. acs.org The automation of reaction, work-up, and isolation procedures further enhances the efficiency of creating these small molecule libraries for screening purposes. nih.gov

Computational Chemistry and Theoretical Investigations of 1h Tetrazole, 5 Diallylamino

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. tau.ac.ilmdpi.com For 1H-Tetrazole, 5-(diallylamino)-, this process involves finding the minimum on the potential energy surface. nih.gov The tetrazole ring itself is expected to be largely planar, a characteristic feature of many aromatic heterocycles. iosrjournals.org

Conformational analysis focuses on the spatial arrangement of the diallylamino substituent. The two allyl groups can rotate around the C-N bonds, leading to various possible conformers. The most stable conformation will be the one that minimizes steric hindrance between the allyl groups and the tetrazole ring. Computational methods can map these conformational landscapes to identify the global minimum energy structure, which is essential for accurately predicting other molecular properties. pjbmb.org.pkufba.br The optimized geometric parameters, such as bond lengths and angles, can be reliably predicted using DFT methods like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)). researchgate.net

Table 1: Predicted Optimized Geometric Parameters for 1H-Tetrazole, 5-(diallylamino)- (Estimated) (Note: These are estimated values based on DFT calculations of 5-aminotetrazole (B145819) and standard geometries of allylamines.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C5-N(amino) | ~1.35 Å |

| N(amino)-C(allyl) | ~1.46 Å | |

| C(allyl)=C(allyl) | ~1.34 Å | |

| N1-N2 | ~1.34 Å | |

| N2-N3 | ~1.29 Å | |

| N3-N4 | ~1.35 Å | |

| N4-C5 | ~1.32 Å | |

| C5-N1 | ~1.35 Å | |

| Bond Angle | C5-N(amino)-C(allyl) | ~122° |

| N1-C5-N4 | ~108° | |

| N1-C5-N(amino) | ~127° | |

| N4-C5-N(amino) | ~125° |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals are critical for predicting how a molecule will interact with other species. numberanalytics.com

For 1H-Tetrazole, 5-(diallylamino)-, the HOMO is expected to be localized primarily on the electron-rich regions: the nitrogen atoms of the tetrazole ring and the lone pair of the exocyclic amino nitrogen. The electron-donating diallylamino group raises the energy of the HOMO, making the molecule a better electron donor (nucleophile). The LUMO is anticipated to be a π*-antibonding orbital distributed over the tetrazole ring, acting as the primary site for accepting electrons from a nucleophile.

The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. pku.edu.cn The presence of the diallylamino group is expected to decrease the HOMO-LUMO gap compared to unsubstituted 1H-tetrazole, enhancing its reactivity.

Table 2: Predicted Frontier Molecular Orbital Properties for 1H-Tetrazole, 5-(diallylamino)- (Estimated) (Note: Values are estimated based on published data for 5-aminotetrazole and other derivatives.)

| Property | Predicted Value (eV) | Significance |

| E(HOMO) | ~ -6.5 to -7.0 | Electron-donating ability (Nucleophilicity) |

| E(LUMO) | ~ -0.5 to -1.0 | Electron-accepting ability (Electrophilicity) |

| Energy Gap (ΔE) | ~ 5.5 to 6.5 | Chemical Reactivity / Kinetic Stability |

Computational methods can accurately predict spectroscopic data, which aids in the characterization of synthesized compounds.

Vibrational Spectra: DFT calculations can simulate the infrared (IR) and Raman spectra by computing the harmonic vibrational frequencies. researchgate.netnih.gov For 1H-Tetrazole, 5-(diallylamino)-, the predicted spectrum would show characteristic peaks for the tetrazole ring (e.g., N-H stretching, ring stretching modes) and the diallylamino group (e.g., C=C stretching, CH₂ scissoring, C-N stretching). mdpi.com Comparing calculated spectra with experimental results can confirm the molecular structure. researchgate.net

Table 3: Predicted Key Vibrational Frequencies for 1H-Tetrazole, 5-(diallylamino)- (Note: Frequencies are estimations based on DFT studies of related tetrazoles and allyl compounds.)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | Tetrazole Ring | ~3400-3500 |

| C-H Stretch (sp²) | Allyl Group | ~3050-3100 |

| C-H Stretch (sp³) | Allyl Group | ~2900-3000 |

| C=C Stretch | Allyl Group | ~1640-1650 |

| Ring Stretching | Tetrazole Ring | ~1400-1600 |

| N-N, C-N Stretching | Tetrazole Ring | ~1000-1300 |

Electronic Spectra: Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). researchgate.netresearchgate.netrsc.org The calculations identify the energies of electronic transitions, typically from occupied to unoccupied orbitals (e.g., π → π* and n → π*). mdpi.com For 1H-Tetrazole, 5-(diallylamino)-, the intramolecular charge transfer (ICT) from the electron-donating diallylamino group to the electron-accepting tetrazole ring is expected to be a significant transition, influencing its color and photophysical properties. nih.gov

Molecules with significant charge separation between a donor and an acceptor group, known as "push-pull" systems, often exhibit large non-linear optical (NLO) responses. 1H-Tetrazole, 5-(diallylamino)- fits this description, with the diallylamino group acting as the electron donor and the tetrazole ring as the acceptor. Computational studies on similar push-pull tetrazoles have shown that these molecules can possess considerable first hyperpolarizability (β), a key measure of second-order NLO activity. nih.govdigitellinc.comresearchgate.net DFT calculations can quantify this property, suggesting potential applications in optical devices. nih.gov

Table 4: Predicted Non-Linear Optical Properties for 1H-Tetrazole, 5-(diallylamino)- (Estimated) (Note: Values are extrapolated from studies on analogous push-pull tetrazoles.)

| Property | Predicted Value |

| Dipole Moment (μ) | High |

| First Hyperpolarizability (β) | Significantly non-zero |

Tautomerism and Isomer Stability Studies

NH-tetrazoles can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the ring nitrogens. researchgate.net Theoretical calculations show that for most 5-substituted tetrazoles, the 2H-tautomer is thermodynamically more stable in the gas phase. iosrjournals.orgresearchgate.net However, the 1H-tautomer, as named in the subject compound, is generally favored in condensed phases (polar solvents, crystalline state) due to intermolecular interactions like hydrogen bonding. researchgate.net

Computational studies allow for the precise calculation of the relative energies of these tautomers and the energy barrier for the proton transfer between them. The nature of the substituent at the C5 position influences the tautomeric equilibrium. iosrjournals.org For 1H-Tetrazole, 5-(diallylamino)-, the electron-donating nature of the amino group is expected to stabilize the 1H-form relative to the 2H-form compared to electron-withdrawing substituents, although the 2H-form may still be the gas-phase minimum.

Molecular Dynamics (MD) Simulations

While DFT provides insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations could be applied to 1H-Tetrazole, 5-(diallylamino)- to investigate several phenomena:

Solvation: Simulating the molecule in a solvent like water would reveal how solvent molecules arrange around it and the dynamics of hydrogen bonding.

Conformational Dynamics: MD can explore the different conformations of the flexible diallyl groups and the timescale of transitions between them.

Intermolecular Interactions: In a simulated bulk phase, MD can predict how molecules of 1H-Tetrazole, 5-(diallylamino)- interact with each other, which is relevant for understanding its properties in the solid or liquid state.

Although specific MD studies on this compound are not available, research on other nitrogen-containing heterocycles demonstrates the power of this technique to model their behavior in complex environments. mdpi.com

Quantum Chemical Computations for Thermochemical Parameters

For instance, density functional theory (DFT) calculations, particularly using the B3LYP functional with the 6-311++G** basis set, have been effectively employed to establish the energies of various C-substituted tetrazoles. nih.gov Such computational approaches are foundational for deriving thermochemical data.

The standard enthalpy of formation (ΔfH°) is a key thermochemical parameter. For context, the experimental enthalpy of formation for the parent compound, 1H-Tetrazole, in the gas phase is reported as 239.3 ± 2.1 kJ/mol. For a closely related compound, 1H-Tetrazol-5-amine, the enthalpy of formation of the solid is 207.8 kJ/mol. nist.gov It is important to note that the diallylamino substituent in the target compound would significantly alter this value due to its larger size and different electronic effects compared to an amino group.

A hypothetical computational study to determine the enthalpy of formation for 1H-Tetrazole, 5-(diallylamino)- would typically involve geometry optimization followed by frequency calculations at a specified level of theory. The computed total energy can then be used in conjunction with appropriate atomization or isodesmic reaction schemes to derive the enthalpy of formation.

Table 1: Illustrative Enthalpies of Formation for Related Tetrazole Compounds

| Compound Name | Formula | State | Enthalpy of Formation (kJ/mol) | Method |

| 1H-Tetrazole | CH2N4 | Gas | 239.3 ± 2.1 | Experimental |

| 1H-Tetrazol-5-amine | CH3N5 | Solid | 207.8 | Ccb |

Solvation Analysis Through Computational Models

Understanding how a molecule behaves in a solvent is critical for many applications. Computational solvation models provide insight into the interactions between a solute and solvent molecules, and can predict properties such as solvation energy. While no specific solvation analysis for 1H-Tetrazole, 5-(diallylamino)- was found in the provided search results, the methodologies for such an investigation are well-established.

Commonly used computational models for solvation analysis include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). These models treat the solvent as a continuous medium with specific dielectric properties, which allows for the calculation of the energetic cost or benefit of transferring a molecule from the gas phase to the solvent.

A computational study on 1H-Tetrazole, 5-(diallylamino)- would involve optimizing the geometry of the molecule both in the gas phase and within the continuum of the chosen solvent. The difference in the calculated energies would provide the Gibbs free energy of solvation. This analysis could be performed for a variety of solvents to understand the differential solubility and stability of the compound. Given the presence of the polar tetrazole ring and the nonpolar diallyl groups, the molecule would be expected to exhibit amphiphilic characteristics.

Natural Bond Orbital (NBO) and Atoms In Molecules (AIM) Analyses

To gain a deeper understanding of the electronic structure and bonding within 1H-Tetrazole, 5-(diallylamino)-, Natural Bond Orbital (NBO) and Atoms In Molecules (AIM) analyses are invaluable computational tools.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (i.e., bonds and lone pairs). wisc.edu This method allows for the quantification of electron delocalization and hyperconjugative interactions.

In a study of C-substituted tetrazoles, NBO analysis was used to evaluate electronic properties and delocalization within the tetrazole ring. nih.gov The analysis revealed the extent of electron density transfer from the p(z) orbital of one nitrogen atom to the rest of the π-electron system, as well as the population of antibonding π orbitals. nih.gov For 1H-Tetrazole, 5-(diallylamino)-, an NBO analysis would likely show significant delocalization within the tetrazole ring, contributing to its aromatic character. Furthermore, it would elucidate the electronic interactions between the diallylamino substituent and the tetrazole ring, such as the donation of the nitrogen lone pair into the ring system.

Table 2: Hypothetical NBO Analysis Output for a Key Interaction in 1H-Tetrazole, 5-(diallylamino)-

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Type of Interaction |

| LP(1) N(amine) | π* N(2)-N(3) | High | π-donation from substituent to ring |

| π C(5)-N(1) | π* N(2)-N(3) | Moderate | Intramolecular delocalization |

Note: This table is a hypothetical representation of expected NBO results to illustrate the type of information that would be obtained from such an analysis.

Atoms In Molecules (AIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), or simply AIM, is another powerful method for analyzing electron density. wikipedia.orguni-rostock.de AIM partitions the molecular electron density into atomic basins, allowing for the characterization of atomic properties and the nature of chemical bonds. wikipedia.orguni-rostock.de The analysis focuses on the critical points of the electron density, where the gradient of the density is zero.

A bond critical point (BCP) between two atoms indicates the presence of a chemical bond. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide insight into the nature of the bond. For 1H-Tetrazole, 5-(diallylamino)-, an AIM analysis would be used to characterize the bonds within the tetrazole ring, the C-N bond connecting the substituent, and the bonds within the diallyl groups. The analysis would likely confirm the presence of covalent bonds within the ring and to the substituent, and could also reveal weaker non-covalent interactions.

Reactivity, Reaction Pathways, and Derivatization Strategies of 1h Tetrazole, 5 Diallylamino

Regioselectivity in Alkylation Reactions of 5-Substituted 1H-Tetrazoles

The alkylation of 5-substituted 1H-tetrazoles is a fundamental transformation that leads to the formation of two possible regioisomers: 1,5-disubstituted and 2,5-disubstituted tetrazoles. The regioselectivity of this reaction is highly variable and is influenced by more than just the steric hindrance of the electrophile. rsc.org A key factor in determining the product ratio is the mechanism of the nucleophilic substitution, which can be either first-order or second-order in nature. rsc.orgrsc.org

In many cases, the 2,5-disubstituted tetrazole is the major product. rsc.org For instance, a method involving the diazotization of aliphatic amines has been shown to preferentially yield 2,5-disubstituted tetrazoles. organic-chemistry.orgresearchgate.net However, the substituent on the tetrazole ring also plays a crucial role in directing the alkylation. rsc.org For example, the reaction of 4-bromophenylethylamine with a tetrazole derived from 3,5-dinitrobenzonitrile (B189459) yielded only the 2,5-disubstituted isomer, while the same amine reacting with a tetrazole from 2,4-dimethoxybenzonitrile (B173694) produced a mixture of isomers. rsc.org This highlights that electronic effects of the substituent at the 5-position significantly impact the regiochemical outcome. rsc.org

Computational studies, such as those using Density Functional Theory (DFT), have been employed to rationalize the observed regioselectivity by examining the nucleophilicity, electrophilicity, and electrostatic potential of the reacting species. mdpi.com These theoretical approaches provide a deeper understanding of the factors governing the N1 versus N2 alkylation.

N-Alkylation Pathways and Product Distribution

The N-alkylation of 5-substituted 1H-tetrazoles, including those with an amino group at the 5-position, typically proceeds to give a mixture of N1 and N2 alkylated products. The distribution of these products is dependent on several factors, including the nature of the alkylating agent, the reaction conditions, and the specific substituent at the 5-position.

A study on the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide in the presence of a base resulted in the formation of two separable regioisomers. mdpi.com The product ratio was determined to be nearly equal, with the 1,5-disubstituted isomer being slightly less favored. mdpi.com

| Reactant | Alkylating Agent | Base | Product Ratio (1,5- : 2,5-) | Reference |

| N-benzoyl 5-(aminomethyl)tetrazole | Benzyl bromide | K2CO3 | 45 : 55 | mdpi.com |

The preferential formation of 2,5-disubstituted tetrazoles is often observed in alkylation reactions. organic-chemistry.orgresearchgate.net A method utilizing the diazotization of aliphatic amines has been developed to selectively produce these isomers. organic-chemistry.org This approach has been successfully applied to a variety of aryl, heteroaryl, and alkyl-substituted tetrazoles. organic-chemistry.org

Chemical Modifications of the Diallylamino Functionality

The diallylamino group in 1H-tetrazole, 5-(diallylamino)- offers multiple sites for chemical modification. The allyl groups are particularly reactive and can participate in a variety of transformations, including cycloadditions and cross-coupling reactions. ontosight.ai These reactions allow for the introduction of diverse functional groups and the construction of more complex molecular architectures.

The amino functionality itself can be modified. For example, methods have been developed for the efficient synthesis of 5-aminoalkyl-1H-tetrazoles. nih.gov These syntheses often involve the conversion of thioamides to tetrazoles using reagents like azidotrimethylsilane (B126382) under Mitsunobu conditions. nih.gov Such modifications can be used to link the tetrazole core to other molecules or to modulate its physicochemical properties.

Strategies for Chemical Derivatization to Enhance Analytical Performance

Chemical derivatization is a common strategy to improve the analytical performance of compounds, particularly in techniques like chromatography and mass spectrometry. For tetrazole-containing compounds, derivatization can enhance volatility, improve thermal stability, and increase ionization efficiency.

While specific derivatization strategies for 1H-tetrazole, 5-(diallylamino)- for analytical purposes are not extensively detailed in the provided context, general principles can be applied. The diallylamino group offers reactive handles for derivatization. For instance, the double bonds of the allyl groups could be targeted for reactions that introduce functionalities amenable to specific detection methods.

Investigation of Reaction Kinetics and Mechanistic Insights

Understanding the kinetics and mechanisms of reactions involving 1H-tetrazole, 5-(diallylamino)- is crucial for controlling reaction outcomes and optimizing synthetic procedures.

Kinetic studies on the thermal decomposition of related tetrazole compounds, such as 5-amino-1H-tetrazole, have been conducted to understand their stability and pyrolysis characteristics. researchgate.netmdpi.com These studies often employ techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine kinetic parameters. researchgate.netmdpi.com For example, the pyrolysis of a mixture containing 5-amino-1H-tetrazole was found to proceed through multiple stages, with the reaction model changing significantly depending on the composition of the mixture. researchgate.netmdpi.com

Mechanistic investigations into the reactions of tetrazoles often involve a combination of experimental and computational methods. mdpi.comnih.govresearchgate.netnih.gov DFT calculations can provide valuable insights into reaction pathways, transition state energies, and the electronic properties of intermediates, helping to rationalize observed reactivity and regioselectivity. mdpi.comnih.gov For instance, computational studies have been used to elucidate the mechanism of gold-catalyzed cycloisomerization reactions, revealing the influence of ligands on regioselectivity. nih.gov Similarly, theoretical calculations have shed light on the complex decomposition mechanisms of energetic materials containing heterocyclic rings. researchgate.netnih.gov

Advanced Applications in Materials Science and Coordination Chemistry

Polymerization Applications and Macromolecular Engineering

Fabrication of Tetrazole-Decorated Polymers

The incorporation of the tetrazole moiety into polymer structures imparts unique properties, including high nitrogen content, thermal stability, and the ability to coordinate with metal ions. Research has demonstrated various strategies for creating these "tetrazole-decorated" polymers.

A prominent method involves the synthesis of monomers where the tetrazole ring is functionalized with polymerizable groups. A highly relevant strategy is the creation of α,ω-diene monomers decorated with (bis-)1,5-disubstituted-1H-tetrazoles. These monomers are synthesized using techniques like the Ugi-azide four-multicomponent reaction (UA-4MCR). conicet.gov.ard-nb.infoconicet.gov.ar The resulting diene-functionalized tetrazole monomers, which are structurally analogous to 5-(diallylamino)-1H-tetrazole, can then be polymerized.

One effective polymerization technique for these diene monomers is the light-induced thiol-ene reaction, a "click" chemistry approach that efficiently links the monomer units with various dithiol derivatives. d-nb.infoconicet.gov.ar This method allows for the creation of linear polymers with high molecular weights, with number average molecular mass (Mn) values reaching up to 62,000 g/mol . conicet.gov.ard-nb.info The properties of the resulting polymers, such as solubility and thermal stability, can be tuned by selecting different dithiol co-monomers. For instance, using polar dithiols like dithiothreitol (B142953) can yield polymers soluble in polar solvents like methanol. conicet.gov.ar

Other approaches to fabricating tetrazole-decorated polymers include:

Nucleophilic Substitution: An N-glycidyl-5-aminotetrazole homopolymer has been synthesized by the nucleophilic substitution of 5-aminotetrazole (B145819) heterocycles for chlorine atoms in a poly-(epichlorohydrin)-butanediol matrix. mdpi.com

Polyamine Synthesis: Polyamines incorporating tetrazole rings have been created by converting polyamino mono- or bis-thioamides into their corresponding tetrazole derivatives. nih.gov

Modification of Natural Polymers: Chitosan (B1678972), a natural polymer, has been functionalized with tetrazole groups via a metal-catalyzed 1,3-dipolar cycloaddition of an azide (B81097) to a cyanoethyl chitosan precursor. nih.gov

The table below summarizes results from a study on the thiol-ene polymerization of tetrazole-decorated diene monomers with various dithiols, showcasing the versatility of this fabrication method.

| Entry | Dithiol Co-monomer | Polymer Mn ( g/mol ) | Dispersity (Đ) |

| P5 | Dithiothreitol (DT5) | 20,500 | 2.1 |

| P6 | 3,6-Dioxa-1,8-octanedithiol (DT6) | 33,500 | 1.9 |

| P10 | --- | 50,100 | 1.5 |

| P11 | Dithiothreitol (DT5) | 62,800 | 3.2 |

| P12 | 3,6-Dioxa-1,8-octanedithiol (DT6) | 26,400 | 2.0 |

| Data sourced from a study on bis-1,5-disubstituted-1H-tetrazole-decorated polymers. d-nb.info |

Controlled Radical Polymerization Techniques (e.g., RAFT, NMP)

Controlled radical polymerization (CRP) techniques are essential for synthesizing polymers with well-defined architectures, predictable molecular weights, and low dispersity. nih.gov Among these, Reversible Addition-Fragmentation chain Transfer (RAFT) and Nitroxide-Mediated Polymerization (NMP) are particularly significant.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization is a versatile CRP method that uses a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization. wikipedia.orgsigmaaldrich.com This process allows for the polymerization of a wide array of functional monomers. wikipedia.org A key example is the successful RAFT polymerization of 5-vinyl-1H-tetrazole. mdpi.com In one study, a poly(N-vinylpyrrolidone) macro-CTA was used to initiate the polymerization of 5-vinyl-1H-tetrazole, resulting in the formation of a p(N-vinylpyrrolidone-b-vinyltetrazole) block copolymer. mdpi.com This demonstrates the feasibility of using CRP techniques to create complex polymer architectures, like block copolymers, from tetrazole-containing monomers. The success of this polymerization opens the door for similar controlled polymerization of other vinyl- or allyl-functionalized tetrazoles, including 5-(diallylamino)-1H-tetrazole.

Nitroxide-Mediated Polymerization (NMP) is another powerful CRP technique that utilizes a stable nitroxide radical to reversibly trap the growing polymer chain, forming a dormant alkoxyamine species. This method is attractive due to its metal-free nature and its effectiveness for a broad range of monomers. While direct NMP of 5-(diallylamino)-1H-tetrazole is not prominently documented, the polymerization of structurally related monomers has been achieved. For example, NMP has been used for the controlled copolymerization of styrene (B11656) with N-substituted maleimides, allowing for precise monomer incorporation. nih.gov Furthermore, methacrylate (B99206) monomers bearing dimethylamino groups have been successfully polymerized via RAFT, indicating the compatibility of these functional groups with CRP techniques. mdpi.comnih.gov

The principles of these CRP methods provide a clear pathway for the synthesis of well-defined polymers from functional monomers like 5-(diallylamino)-1H-tetrazole, enabling the creation of advanced materials with tailored structures and properties.

Design of Macromolecular Building Blocks for Functional Materials

The concept of using precisely designed small molecules as "building blocks" for constructing larger, functional macromolecules is central to modern materials science. 5-(diallylamino)-1H-tetrazole is a prime example of such a building block, where different parts of the molecule serve distinct functions.

The Polymerizable Group: The diallylamino moiety provides two alkene groups, making the molecule an α,ω-diene monomer. This functionality is explicitly designed for participation in polymerization reactions, such as the thiol-ene click reaction, to form the polymer backbone. d-nb.infoconicet.gov.ar The length and nature of the chain connecting the reactive groups are critical design elements; studies have shown that monomers with longer alkyl chains tend to form polymers more readily, whereas shorter chain derivatives may favor cyclic oligomerization. kit.edu

The Functional Core: The 5-aminotetrazole core imparts specific properties to the final material. Its high nitrogen content is desirable for energetic materials. mdpi.comuni-muenchen.de The nitrogen atoms of the tetrazole ring can also act as ligands, enabling the formation of coordination polymers and metal-organic frameworks (MOFs). acs.orguc.pt

Research has focused on creating libraries of such building blocks to generate diverse materials. For instance, tetrazole aldehydes have been developed as versatile building blocks that can be incorporated into various molecular scaffolds using multicomponent reactions. nih.gov Similarly, 5-aminotetrazole has been used as a foundational scaffold to be functionalized with other energetic groups, such as 4-amino-3,5-dinitropyrazole, to create high-density energetic compounds. mdpi.com The synthesis of 5-vinyl-1H-tetrazole highlights its role as a monomeric building block for producing nitrogen-rich macromolecular compounds. mdpi.com

This design philosophy allows chemists to rationally assemble materials with desired functionalities by choosing appropriate building blocks, where the tetrazole moiety provides a stable, functional core and the appended groups (like diallylamino) direct the assembly into a macromolecular structure.

Principles of Template-Free Self-Assembly in 2D Polymer Systems

Template-free self-assembly is a "bottom-up" strategy for creating well-defined nano- or microstructures, such as 2D polymer sheets, without the use of an external template. nih.govmdpi.com This process relies on the intrinsic properties of the monomeric building blocks and the reaction conditions to guide the formation of ordered structures. mdpi.com

Key principles for the successful template-free self-assembly of 2D polymers include:

Building Block Design: The monomers must be intelligently designed. Typically, rigid, flat-shaped building blocks with multiple, symmetrically arranged polymerizable groups are required to encourage growth in two dimensions. mdpi.com

Linker Selection: The choice of linkers that connect the building blocks is crucial for defining the final structure. mdpi.com

Reaction Media: The solvent and other solution conditions can influence the intermolecular interactions and guide the assembly process, sometimes reducing stresses that would prevent flat sheet formation. researchgate.net

While direct template-free assembly of 2D polymers from 5-(diallylamino)-1H-tetrazole is an area for future exploration, the coordination chemistry of the tetrazole ring provides a powerful mechanism for driving self-assembly. The nitrogen atoms of the 5-aminotetrazolate ligand are excellent coordination sites for metal ions. acs.orgwikipedia.org This has been demonstrated in the synthesis of coordination polymers. For example, Mn(II) ions have been shown to coordinate with 5-aminotetrazolate ligands to form complex 3D topological networks. acs.org The specific structure of the resulting network was found to be highly sensitive to the synthesis conditions. acs.org

This capacity for coordination-driven self-assembly is a fundamental principle that can be harnessed to create ordered materials. By selecting appropriate metal ions and designing tetrazole-based ligands with specific geometries, it is conceivable to direct the assembly process toward the formation of 2D, sheet-like coordination polymers in a template-free manner.

Bioisosteric Relationships and Molecular Mimicry in Chemical Design

In medicinal chemistry, bioisosterism is a critical strategy for drug design. It involves the substitution of a functional group within a biologically active molecule with another group that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, or metabolic stability. The tetrazole ring is one of the most successful and widely used bioisosteres in modern drug discovery. researchgate.net

Tetrazole as a Carboxylic Acid Bioisostere

The 5-substituted-1H-tetrazole group is widely recognized as a non-classical bioisostere of the carboxylic acid group. researchgate.net This mimicry is highly effective because the tetrazole ring shares several key physicochemical properties with the carboxylic acid moiety at physiological pH:

Acidity: The N-H proton of the 1H-tetrazole ring has a pKa value that is comparable to that of a carboxylic acid, allowing it to exist as an anion at physiological pH. researchgate.net This enables it to participate in similar ionic interactions and hydrogen bonding with biological targets.

Planarity: Both the tetrazole ring and the carboxylate group are planar, which allows them to occupy similar spaces within a receptor's binding pocket.

Electronic Profile: Despite having a different number of atoms, the tetrazole and carboxylate anions exhibit comparable average electron densities and electrostatic potentials. researchgate.net

However, the tetrazole ring also offers key advantages over a carboxylic acid:

Increased Lipophilicity: Tetrazoles are generally more lipophilic than their corresponding carboxylic acid analogues. This can lead to improved membrane permeability and better oral bioavailability.

Metabolic Stability: The tetrazole ring is metabolically robust and resistant to many of the phase II metabolic transformations, such as glucuronidation, that carboxylic acids are susceptible to. researchgate.net

The table below compares key properties of the two functional groups.

| Property | Carboxylic Acid (-COOH) | 5-Substituted 1H-Tetrazole (-CN4H) |

| pKa | ~4-5 | ~4.5-6 |

| Geometry | Planar | Planar |

| Key Interaction | Anionic charge, H-bond donor/acceptor | Anionic charge, H-bond donor/acceptor |

| Metabolism | Susceptible to glucuronidation | Generally more stable |

| Lipophilicity | Lower | Higher |

Design of Bioisosteric Analogues in Molecular Scaffolds

The principle of replacing a carboxylic acid with a tetrazole ring has been a highly successful strategy in the development of numerous marketed drugs. The most prominent example is the development of angiotensin II receptor antagonists for treating hypertension. In the discovery of Losartan , the first orally active nonpeptide angiotensin II receptor antagonist, replacing a carboxylic acid group with a tetrazole ring resulted in a tenfold increase in potency. researchgate.net This improvement was attributed to the specific geometry of the tetrazole, which projects the acidic proton or negative charge further from the aromatic ring, allowing for optimized interactions within the receptor binding site. researchgate.net

This strategy is not limited to mimicking carboxylic acids. The 1,5-disubstituted tetrazole moiety can also act as a bioisostere for the cis-configuration of an amide bond, a conformation that is higher in energy than the more common trans-form. nih.gov This mimicry allows chemists to lock a portion of a molecule into a specific bioactive conformation.

The design of bioisosteric analogues involves a careful consideration of the target and the desired property improvements. For example, in the design of microtubule destabilizers for cancer therapy, a tetrazole moiety was successfully introduced as a bioisosteric replacement for a functional group in the lead compound XRP44X. nih.gov Molecular docking studies showed that the nitrogen atoms of the tetrazole ring formed crucial hydrogen bonds with amino acid residues in the target protein, tubulin, contributing to the compound's potent activity. nih.gov This highlights how the unique electronic and hydrogen-bonding capabilities of the tetrazole ring can be exploited in the rational design of novel therapeutic agents.

Role in Heterogeneous and Homogeneous Catalysis

There is currently no available research data on the role of 1H-Tetrazole, 5-(diallylamino)- in heterogeneous or homogeneous catalysis.

Conclusion and Future Research Directions

Synthesis of Current Research Landscape and Key Achievements

The synthesis of 5-substituted-1H-tetrazoles is well-established, with the [3+2] cycloaddition of an azide (B81097) source to a nitrile being a cornerstone methodology. mdpi.comscielo.br Various catalysts, including metal salts and nanoparticles, have been employed to enhance reaction efficiency and promote greener synthetic routes. scielo.brnih.gov While direct research on the synthesis of 5-(diallylamino)-1H-tetrazole is not extensively documented, the synthesis of the broader class of 5-(dialkylamino)tetrazoles has been successfully achieved. These methods typically involve the reaction of primary and secondary amines with reagents like 2,2,2-trifluoroethylthiocarbamate and sodium azide, followed by cyclization. This established chemistry for related compounds provides a solid foundation and a high probability of success for the synthesis of the diallylamino derivative.

Emerging Methodologies and Persistent Synthetic Challenges

Recent advancements in organic synthesis offer promising avenues for the preparation of 5-(diallylamino)-1H-tetrazole. "Click chemistry" principles, particularly the copper-catalyzed azide-alkyne cycloaddition, have revolutionized the synthesis of triazoles and can be adapted for tetrazole formation. nih.gov One-pot, multi-component reactions are also gaining traction as they offer an efficient and atom-economical approach to complex molecules. organic-chemistry.org The development of novel, safer azide sources is another critical area of research, moving away from potentially explosive and toxic reagents. unimi.it

Despite these advances, challenges remain. The primary challenge in synthesizing 5-(diallylamino)-1H-tetrazole lies in the potential for side reactions involving the allyl groups. The double bonds in the diallylamino moiety are susceptible to polymerization or other transformations under the conditions required for tetrazole ring formation. Therefore, the development of orthogonal protecting group strategies or milder reaction conditions will be crucial to achieving high yields and purity. Furthermore, scaling up the synthesis for potential industrial applications presents another hurdle that will require process optimization and the use of cost-effective and environmentally benign reagents.

Untapped Avenues in Materials Science and Molecular Design

The unique structural features of 5-(diallylamino)-1H-tetrazole, namely the nitrogen-rich tetrazole ring and the reactive allyl groups, make it a highly attractive building block for materials science. The high nitrogen content suggests potential as an energetic material, a characteristic common to many tetrazole derivatives. ekb.eg The diallyl functionality opens the door to polymerization, allowing for the creation of novel polymers with a high density of nitrogen-rich heterocycles. These polymers could exhibit interesting thermal properties, enhanced stability, or unique coordination capabilities.

The presence of both a potential ligand site (the tetrazole ring) and polymerizable groups (the allyl functions) within the same molecule is particularly intriguing. This dual functionality allows for the design of "polymer-ligands" where the coordination properties of the tetrazole can be modulated by the polymer backbone, and conversely, the polymer's physical properties can be influenced by metal coordination. This synergy has yet to be explored for this specific compound.

Prospects for Advanced Ligand Architectures and Polymeric Systems

The deprotonated tetrazole ring is an excellent ligand for a wide range of metal ions, making 5-(diallylamino)-1H-tetrazole a promising candidate for the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.orgrsc.org The diallylamino group can influence the electronic properties of the tetrazole ring, thereby tuning the coordination strength and the resulting properties of the coordination polymer, such as luminescence or magnetism. rsc.org

The most exciting prospect lies in the post-synthesis modification of coordination polymers derived from this ligand. The pendant allyl groups on the coordinated ligands provide reactive handles for further chemical transformations. For instance, these groups could be used for cross-linking the polymer chains, leading to more robust materials. They could also serve as anchor points for grafting other functional molecules, creating multifunctional materials with tailored properties for applications in catalysis, sensing, or drug delivery. mdpi.com The synthesis of block copolymers incorporating 5-(diallylamino)-1H-tetrazole could also lead to self-assembling systems with novel morphologies and properties. mdpi.com

Q & A

Q. What are the most reliable synthetic routes for 5-(diallylamino)-1H-tetrazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of 5-substituted tetrazoles typically involves cycloaddition between nitriles and azides. For 5-(diallylamino)-1H-tetrazole, the reaction of diallylamino-nitrile with sodium azide in the presence of a Lewis acid catalyst (e.g., nano-TiCl₄·SiO₂) under solvent-free or glacial acetic acid conditions is a common approach . Yields depend on reaction time (12–24 hours), temperature (80–100°C), and catalyst loading (5–10 mol%). Comparative studies show that continuous flow methods using hydrazoic acid (HN₃) at high temperatures (150–200°C) achieve >90% conversion in minutes but require specialized microreactor setups . Purity is optimized via recrystallization in ethanol/water mixtures (1:1 v/v) .

Q. Which spectroscopic techniques are critical for confirming the structure of 5-(diallylamino)-1H-tetrazole, and what key spectral features should researchers anticipate?

- Methodological Answer :

- ¹H NMR : The tetrazole ring protons resonate at δ 8.5–9.5 ppm (singlet for H-1), while diallylamino protons appear as multiplets at δ 5.2–5.8 ppm (CH₂=CH₂) and δ 3.8–4.2 ppm (N-CH₂) .

- IR : Strong absorption bands at 3100–3200 cm⁻¹ (N-H stretch) and 1600–1650 cm⁻¹ (C=N stretch of tetrazole) confirm the core structure .

- X-ray crystallography : SHELX-refined structures reveal planar tetrazole rings with bond lengths of 1.31–1.34 Å (C-N) and 1.23–1.26 Å (N-N), validated against the Cambridge Structural Database .

Q. What are the primary research applications of 5-(diallylamino)-1H-tetrazole in organic synthesis?

- Methodological Answer : This compound serves as:

- A ligand precursor for transition-metal catalysts (e.g., Pd complexes in cross-coupling reactions), where the diallylamino group enhances electron-donating capacity .

- An activator in phosphoramidite chemistry for oligonucleotide synthesis, though its use in RNA synthesis requires extended coupling times (≥12 minutes) due to steric hindrance from the diallylamino group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields when synthesizing 5-substituted tetrazoles via different methodologies?

- Methodological Answer : Discrepancies often arise from variations in:

- Catalyst efficiency : Nano-TiCl₄·SiO₂ provides higher yields (85–92%) in batch reactions compared to TBAF (70–75%) under solventless conditions .

- Reaction scalability : Continuous flow systems (e.g., microreactors) minimize side reactions (e.g., azide dimerization) but may require post-synthetic purification .

- Analytical validation : Cross-validate yields using HPLC (C18 column, 0.1% TFA/ACN gradient) and elemental analysis to rule out solvent or moisture interference .

Q. What mechanistic insights guide the optimization of 5-(diallylamino)-1H-tetrazole in phosphoramidite chemistry for nucleic acid synthesis?

- Methodological Answer : The compound’s role as an activator involves protonating the phosphoramidite to generate a reactive oxazaphospholidine intermediate. Key factors include:

- Acidity : The tetrazole’s pKa (~4.5) must balance activation efficiency with minimizing depurination in RNA synthesis .

- Steric effects : The diallylamino group reduces coupling efficiency by 15–20% compared to 1H-tetrazole, necessitating longer coupling times (15–20 minutes) .

- Real-time monitoring : ³¹P NMR (δ −3 to 0 ppm for phosphite intermediates) tracks reaction progress .

Q. How do tautomeric equilibria and substituent effects influence the stability of 5-(diallylamino)-1H-tetrazole derivatives?

- Methodological Answer :

- Tautomerism : The 1H- and 2H-tautomers coexist in solution, with the 1H-form dominating (>90%) in polar solvents (DMSO-d₆). 2D-NMR (¹H-¹⁵N HMBC) confirms tautomeric distribution via ¹⁵N shifts at δ 160–180 ppm .

- Substituent effects : Electron-donating groups (e.g., diallylamino) stabilize the tetrazole ring, increasing thermal stability (TGA decomposition >200°C) but reducing electrophilicity in cycloaddition reactions .

Q. What computational strategies are employed to predict the reactivity of 5-(diallylamino)-1H-tetrazole in click chemistry applications?

- Methodological Answer :

- DFT calculations : B3LYP/6-311+G(d,p) models predict reaction pathways for Huisgen cycloaddition, identifying transition states with ΔG‡ values of 18–22 kcal/mol .

- Molecular docking : Simulations with enzymes (e.g., carbonic anhydrase) reveal binding affinities driven by hydrogen bonding between the tetrazole ring and active-site residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.